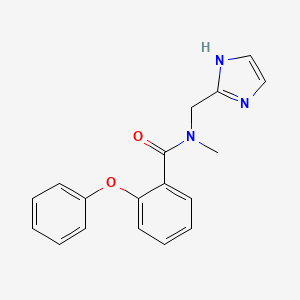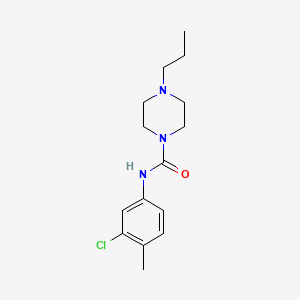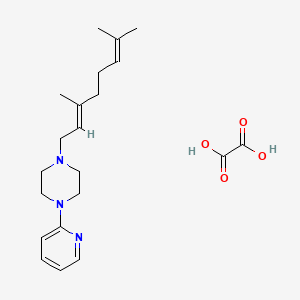
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-phenoxybenzamide, also known as PHMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-2-phenoxybenzamide is not fully understood, but it is believed to involve the disruption of the cell membrane of microorganisms. This compound is thought to interact with the phospholipid bilayer of the cell membrane, causing destabilization and eventual lysis of the cell.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of bacterial and fungal growth, induction of apoptosis in cancer cells, and modulation of immune responses. This compound has also been shown to have low toxicity in mammalian cells, making it a promising candidate for further research and development.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1H-imidazol-2-ylmethyl)-N-methyl-2-phenoxybenzamide for lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for a wide range of applications. However, this compound can also be toxic to certain cell types at high concentrations, which can limit its use in some experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(1H-imidazol-2-ylmethyl)-N-methyl-2-phenoxybenzamide. One area of interest is the development of new applications for this compound in biomedical research, such as the treatment of antibiotic-resistant infections or the development of new cancer therapies. Another area of interest is the optimization of the synthesis method for this compound, with the goal of improving yield and purity. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health and the environment.
Synthesis Methods
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-phenoxybenzamide can be synthesized through a multistep process involving the reaction of 2-phenoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1H-imidazole-2-methanol and N-methylmorpholine. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-phenoxybenzamide has been extensively studied for its potential applications in various fields, including biomedical research, material science, and environmental science. In biomedical research, this compound has been investigated for its antibacterial, antifungal, antiviral, and anticancer properties. In material science, this compound has been used as a coating material for various surfaces due to its antimicrobial properties. In environmental science, this compound has been studied for its potential use in water treatment and disinfection.
properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21(13-17-19-11-12-20-17)18(22)15-9-5-6-10-16(15)23-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPBDFFEVBMZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5325577.png)


![1-[(4-isopropylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5325605.png)
![5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B5325610.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide](/img/structure/B5325616.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5325629.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5325635.png)
![1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine](/img/structure/B5325639.png)


![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile](/img/structure/B5325663.png)

![6-{[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5325675.png)